molecular formula C18H25N5O B12229352 3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine

3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine

Cat. No.: B12229352
M. Wt: 327.4 g/mol
InChI Key: FCODJUQFFZCUPY-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with a methoxy group, a methyl group, and a piperidine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multi-step organic reactionsThe piperidine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative is reacted with a piperidine derivative under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of the pyrazine ring can yield dihydropyrazine derivatives .

Scientific Research Applications

3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methoxy-N-methyl-N-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

3-methoxy-N-methyl-N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine

InChI

InChI=1S/C18H25N5O/c1-22(17-18(24-2)21-10-9-20-17)13-16-5-11-23(12-6-16)14-15-3-7-19-8-4-15/h3-4,7-10,16H,5-6,11-14H2,1-2H3

InChI Key

FCODJUQFFZCUPY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)CC2=CC=NC=C2)C3=NC=CN=C3OC

Origin of Product

United States

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